[4-(2,3-Difluorophenoxy)phenyl]methanol

Catalog No.
S14035190
CAS No.
M.F
C13H10F2O2
M. Wt
236.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(2,3-Difluorophenoxy)phenyl]methanol

Product Name

[4-(2,3-Difluorophenoxy)phenyl]methanol

IUPAC Name

[4-(2,3-difluorophenoxy)phenyl]methanol

Molecular Formula

C13H10F2O2

Molecular Weight

236.21 g/mol

InChI

InChI=1S/C13H10F2O2/c14-11-2-1-3-12(13(11)15)17-10-6-4-9(8-16)5-7-10/h1-7,16H,8H2

InChI Key

JAQPAOGBWVQDGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)OC2=CC=C(C=C2)CO

[4-(2,3-Difluorophenoxy)phenyl]methanol is an organic compound characterized by its unique structure, which includes a difluorophenoxy group attached to a phenylmethanol moiety. Its molecular formula is C13H10F2O2, and it has a molecular weight of 236.22 g/mol. The compound features a hydroxymethyl group (-CH2OH) linked to a phenyl ring that is further substituted with a 2,3-difluorophenoxy group, which contributes to its chemical properties and potential applications in various fields including medicinal chemistry and materials science .

  • Nucleophilic Substitution: The hydroxymethyl group can participate in nucleophilic substitutions, allowing for the introduction of various substituents.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which may enhance the compound's solubility and bioactivity.
  • Oxidation: The alcohol group can be oxidized to form corresponding carbonyl compounds, potentially altering its biological activity and reactivity.

These reactions make [4-(2,3-Difluorophenoxy)phenyl]methanol a versatile building block in organic synthesis and medicinal chemistry.

The synthesis of [4-(2,3-Difluorophenoxy)phenyl]methanol typically involves several key steps:

  • Formation of the Difluorophenoxy Group: This can be achieved through electrophilic aromatic substitution reactions using 2,3-difluorophenol and an appropriate electrophile.
  • Coupling Reaction: The difluorophenoxy compound is then coupled with a phenylmethanol derivative using coupling agents such as palladium catalysts or other coupling reagents.
  • Purification: The final product is purified using techniques like recrystallization or chromatography to obtain high purity levels suitable for further applications.

These methods highlight the compound's synthetic accessibility and versatility in organic synthesis.

[4-(2,3-Difluorophenoxy)phenyl]methanol has several potential applications:

  • Pharmaceutical Development: As a building block for synthesizing novel drugs targeting specific diseases.
  • Material Science: Utilized in the development of advanced materials due to its unique chemical properties.
  • Research Reagent: Employed as a reagent in various

Interaction studies involving [4-(2,3-Difluorophenoxy)phenyl]methanol focus on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. These studies are crucial for elucidating its mechanism of action when used as a drug candidate or research tool. Techniques such as:

  • Molecular Docking: To predict binding affinities and orientations with target proteins.
  • Spectroscopic Methods: To study conformational changes upon binding to biological targets.

Such studies provide insights into its potential therapeutic roles and help identify possible side effects or interactions with other compounds.

Several compounds share structural similarities with [4-(2,3-Difluorophenoxy)phenyl]methanol. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
4-(2,5-Difluorophenoxy)phenyl]methanolSimilar difluorophenoxy structureDifferent fluorine substitution pattern
2-(3,4-Difluorophenoxy)phenyl]methanolContains a different position of fluorinePotentially different biological activity
(4-Bromo-2,3-difluorophenyl)methanolBromine substitution instead of hydroxymethylMay exhibit different reactivity patterns

These compounds illustrate variations in substitution patterns that can significantly affect their chemical behavior and biological activity. The uniqueness of [4-(2,3-Difluorophenoxy)phenyl]methanol lies in its specific combination of functional groups and fluorine substitutions that may confer distinct properties compared to its analogs.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

236.06488588 g/mol

Monoisotopic Mass

236.06488588 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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